molecular formula C28H60NO5P B1213377 [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 83922-30-9

[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1213377
CAS No.: 83922-30-9
M. Wt: 521.8 g/mol
InChI Key: PHUWYURXTZTBJY-UHFFFAOYSA-N
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Description

[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a long alkyl chain and a phosphate group, making it a valuable molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of a long-chain alcohol with a phosphate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. For instance, the reaction may involve the use of dimethyl sulfoxide (DMSO) as a solvent and a catalyst such as triethylamine to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists .

Biology

In biological research, this compound is used to study cell membrane dynamics and lipid metabolism. Its long alkyl chain and phosphate group mimic natural phospholipids, making it useful in experiments involving cell membranes .

Medicine

Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate drugs and improve their bioavailability .

Industry

In industrial applications, this compound is used as an emulsifier and surfactant in various formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products .

Mechanism of Action

The mechanism of action of [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate apart from similar compounds is its specific combination of functional groups and chain length. This unique structure allows it to interact with biological membranes in a distinct manner, making it particularly useful in research and industrial applications .

Properties

CAS No.

83922-30-9

Molecular Formula

C28H60NO5P

Molecular Weight

521.8 g/mol

IUPAC Name

[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H60NO5P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-32-25-28(24-27(2)3)26-34-35(30,31)33-23-21-29(4,5)6/h27-28H,7-26H2,1-6H3

InChI Key

PHUWYURXTZTBJY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(CC(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CC(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

2-isobutyl-PAF
2-isobutyl-platelet activating factor
2-isobutyl-platelet activating factor, (+-)-isomer
3,5,9-Trioxa-4 phosphapentacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(2-methylpropyl)-, hydroxide, inner salt, (+-)-

Origin of Product

United States

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